![molecular formula C19H30D4NO5P B1165153 [2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate](/img/structure/B1165153.png)
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is a deuterium-labeled derivative of fingolimod phosphate, a sphingosine 1-phosphate receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fingolimod, a drug approved for the treatment of relapsing-remitting multiple sclerosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fingolimod phosphate D4 involves the incorporation of deuterium atoms into the fingolimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of fingolimod phosphate D4 follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to verify the incorporation of deuterium and the overall quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of fingolimod phosphate D4 can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is widely used in scientific research for various applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of fingolimod in the body.
Multiple Sclerosis Research: Investigating the efficacy and safety of fingolimod in treating relapsing-remitting multiple sclerosis.
Drug Development: Developing new therapeutic agents based on the structure and activity of fingolimod
Mecanismo De Acción
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate exerts its effects by modulating sphingosine 1-phosphate receptors. These receptors play a crucial role in regulating immune cell trafficking and vascular integrity. By binding to these receptors, fingolimod phosphate D4 prevents the egress of lymphocytes from lymph nodes, thereby reducing their presence in the central nervous system and mitigating the inflammatory response associated with multiple sclerosis .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: The non-deuterated form of fingolimod phosphate D4.
Siponimod: Another sphingosine 1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Ozanimod: A newer sphingosine 1-phosphate receptor modulator with similar therapeutic applications
Uniqueness
[2-amino-1,1-dideuterio-2-[dideuterio(hydroxy)methyl]-4-(4-octylphenyl)butyl] dihydrogen phosphate is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of fingolimod. This makes it a valuable tool in drug development and pharmacological research .
Propiedades
Fórmula molecular |
C19H30D4NO5P |
---|---|
Peso molecular |
391.48 |
Apariencia |
Purity:99.3% HPLC; >98% atom DWhite solid |
Sinónimos |
FTY720-P-d4; FTY-P-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.